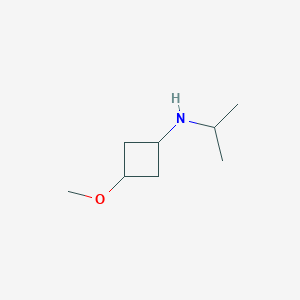
Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine is a chiral cyclobutane derivative with a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are subjected to nucleophilic substitution reactions with isopropylamine and methoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . These reactors allow for precise control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Rel-(1s,3s)-3-hydroxycyclobutan-1-amine
- Rel-(1s,3s)-N-methyl-3-methoxycyclobutan-1-amine
- Rel-(1s,3s)-N-ethyl-3-methoxycyclobutan-1-amine
Uniqueness
Rel-(1s,3s)-N-isopropyl-3-methoxycyclobutan-1-amine is unique due to its specific stereochemical configuration and the presence of both isopropyl and methoxy groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-methoxy-N-propan-2-ylcyclobutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-6(2)9-7-4-8(5-7)10-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
ARPCUVCVGQEJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC(C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



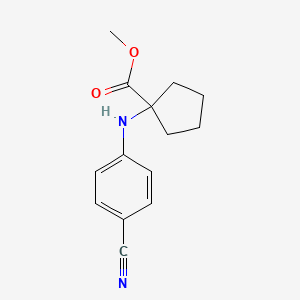
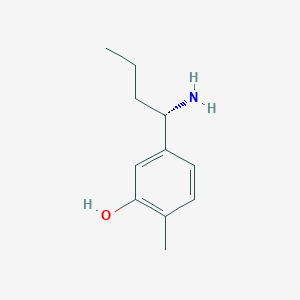
![2,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B12985006.png)

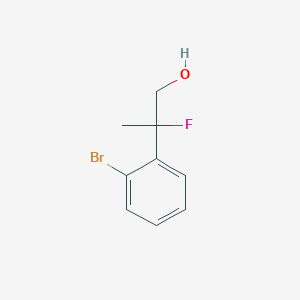
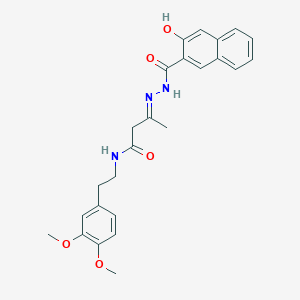
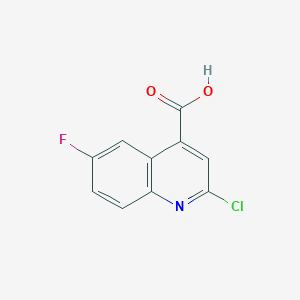
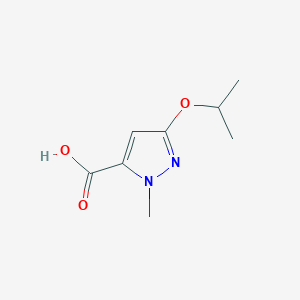

![tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B12985048.png)
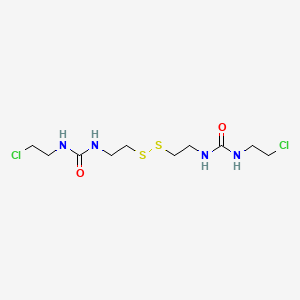
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B12985051.png)
![(S)-4-Azaspiro[2.5]octan-6-amine](/img/structure/B12985052.png)
